![molecular formula C7H11NO3 B15306171 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure with an oxabicyclo[211]hexane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires special equipment and glassware .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemistry and [2 + 2] cycloaddition reactions suggests that scalable production methods could be developed with further research and optimization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include:
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: This compound shares the bicyclic core but has different functional groups.
Azabicyclo[2.1.1]hexane derivatives: These compounds have a nitrogen atom in the bicyclic core and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the presence of an oxabicyclo[2.1.1]hexane core. This structure provides unique reactivity and potential bioactivity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4,8H2,(H,9,10) |
Clé InChI |
JEVCNMDVXDWYGO-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)C(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


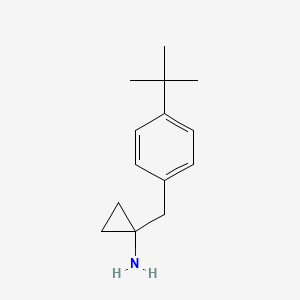

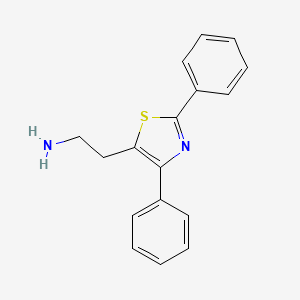
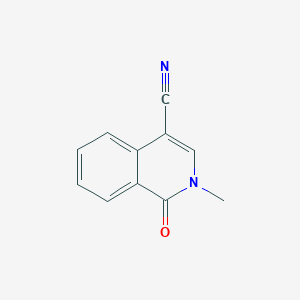
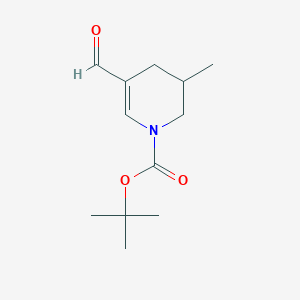
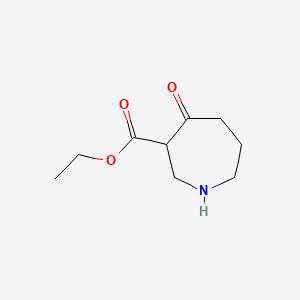

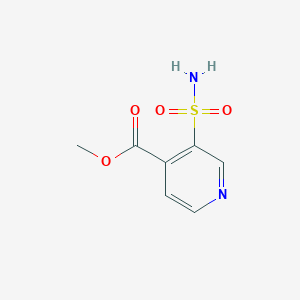


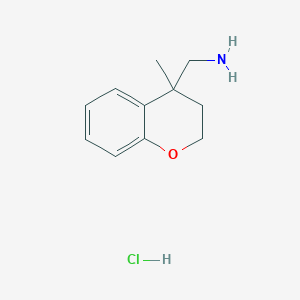

amine](/img/structure/B15306190.png)
![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)
